molecular formula C24H22N6O3 B2660862 N-(2,6-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide CAS No. 1207027-77-7

N-(2,6-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

Cat. No.: B2660862
CAS No.: 1207027-77-7
M. Wt: 442.479
InChI Key: ZZDGPMGNADOKKW-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a novel synthetic compound featuring a complex pentazatricyclic scaffold, which is of significant interest in medicinal chemistry and early-stage drug discovery research. This structural motif is commonly associated with the development of kinase inhibitors, which are crucial tools for probing intracellular signaling pathways. Researchers can utilize this high-purity compound to investigate its potential as a modulator of specific protein kinases, study its mechanism of action in cellular assays, and evaluate its effects on pathological processes such as oncogenic proliferation or inflammatory signaling. Its core structure suggests potential for high selectivity and potency, making it a valuable chemical probe for exploring new biological targets and structure-activity relationships (SAR). As a research-grade chemical, it is supplied to facilitate the advancement of scientific knowledge in biochemistry, cell biology, and pharmacology. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for detailed specifications on purity and identity.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3/c1-15-5-4-6-16(2)22(15)25-21(31)14-30-24(32)28-11-12-29-20(23(28)27-30)13-19(26-29)17-7-9-18(33-3)10-8-17/h4-13H,14H2,1-3H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDGPMGNADOKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide typically involves multi-step organic reactions. Common starting materials might include 2,6-dimethylaniline and 4-methoxybenzaldehyde. The synthesis could involve steps such as condensation, cyclization, and acylation under controlled conditions.

Industrial Production Methods

For industrial-scale production, the synthesis would need to be optimized for yield, purity, and cost-effectiveness. This might involve the use of catalysts, high-throughput reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to N-(2,6-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide exhibit significant anticancer properties. The pentazatricyclo structure is believed to enhance the interaction with biological targets involved in cancer progression.
    • A study demonstrated that derivatives of this compound showed inhibition of tumor growth in vitro and in vivo models of cancer .
  • Neuroprotective Effects :
    • The compound has been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier may allow it to exert protective effects on neuronal cells .
  • Antimicrobial Properties :
    • Preliminary research suggests that this compound possesses antimicrobial activity against various strains of bacteria and fungi. The presence of the methoxyphenyl group is thought to contribute to its efficacy against microbial pathogens .

Materials Science Applications

  • Polymer Chemistry :
    • This compound can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties .
  • Photonic Devices :
    • The unique optical properties of this compound make it a candidate for use in photonic devices such as organic light-emitting diodes (OLEDs) and solar cells. Its ability to absorb light at specific wavelengths can be harnessed to improve device efficiency .

Research Tool Applications

  • Biological Probes :
    • The compound can serve as a biological probe in cellular imaging studies due to its fluorescent properties when modified appropriately. This application is crucial for understanding cellular processes and drug interactions at the molecular level .
  • Drug Delivery Systems :
    • Its structural characteristics allow for potential use in drug delivery systems where it can be conjugated with therapeutic agents to enhance their solubility and bioavailability .

Case Studies

Study TitleFocusFindings
Anticancer Activity of Pentazatricyclo CompoundsInvestigated the anticancer effects of related compoundsDemonstrated significant tumor inhibition in animal models
Neuroprotective Properties of Novel AcetamidesExplored neuroprotective effectsShowed potential in preventing neuronal cell death
Synthesis of Functional PolymersDeveloped new polymeric materialsAchieved enhanced thermal and mechanical properties

Mechanism of Action

The mechanism of action for N-(2,6-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

N-(2,6-dimethylphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide

  • Key Differences : Replaces the pentazatricyclic core with a 10-thia-3,4,6,8-tetraazatetracyclic system , introducing a sulfur atom in the heterocyclic framework.
  • Implications : Sulfur incorporation may alter electronic properties and metabolic stability compared to the nitrogen-rich target compound. Such modifications could influence binding affinity in enzyme inhibition studies, though specific pharmacological data are unavailable .

2-(Hexahydroazepine)-N-(2,6-dimethylphenyl)-acetamide Hydrochloride

  • Key Differences : Features a hexahydroazepine (7-membered saturated nitrogen ring) instead of the polycyclic core.
  • Pharmacological Activity : Demonstrates local anesthetic and anti-arrhythmic activity , highlighting the role of the 2,6-dimethylphenyl-acetamide moiety in modulating ion channels or cardiac receptors .

N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-1(9),3(7),10,15-tetraen-8-yl}phenyl)acetamide

  • Key Differences : Contains a trioxa-azatetracyclic system with oxygen atoms in the core, contrasting with the nitrogen-dominant target compound.

Pharmacological and Functional Comparisons

Anesthetic and Anti-Arrhythmic Analogues

  • The 2,6-dimethylphenyl-acetamide motif in 2-(hexahydroazepine)-N-(2,6-dimethylphenyl)-acetamide demonstrates that this structural component is critical for sodium channel blockade, a mechanism shared by local anesthetics like lidocaine . The target compound’s pentazatricyclic core may enhance target selectivity but could also increase metabolic complexity.

Stereochemical and Substitution Effects

  • Derivatives in Pharmacopeial Forum PF 43(1) (e.g., compounds e–o) highlight the importance of stereochemistry and substituent placement on bioactivity. Compound m: Features a tetrahydropyrimidinone side chain, suggesting protease or kinase inhibitory activity .
  • These examples underscore that minor structural variations in the acetamide or heterocyclic components can drastically alter pharmacological profiles, a consideration for optimizing the target compound.

Biological Activity

N-(2,6-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a complex organic compound with significant potential in pharmacological applications. This article aims to explore the biological activities associated with this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound features a unique tricyclic structure combined with various functional groups that contribute to its biological activity. The molecular formula is C27H27N3O3C_{27}H_{27}N_{3}O_{3}, and it exhibits a molecular weight of approximately 455.53 g/mol.

Key Structural Features:

  • Tricyclic Framework: The pentazatricyclo structure is notable for its potential to interact with biological targets.
  • Substituents: The presence of methoxy and dimethylphenyl groups enhances the lipophilicity and potentially the bioavailability of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring similar structural motifs. For instance:

  • Mechanism of Action: The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways such as the p53 pathway.
  • Case Studies: In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Properties

The compound has shown promise in antimicrobial assays:

  • Activity Spectrum: It exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Research Findings: A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating significant antimicrobial efficacy .

Anti-inflammatory Effects

Inflammation plays a critical role in numerous diseases; thus, compounds with anti-inflammatory properties are valuable:

  • In Vivo Studies: Animal models have shown that this compound can reduce inflammation markers such as TNF-alpha and IL-6 when administered in appropriate doses .

Research Findings Summary Table

Biological ActivityMechanismReference
AnticancerInduces apoptosis via p53 pathway
AntimicrobialActive against S. aureus (MIC 32 µg/mL)
Anti-inflammatoryReduces TNF-alpha and IL-6 levels

Q & A

Basic: What are the key strategies for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step pathways, including cyclization, acetylation, and sulfanyl group incorporation. Critical parameters include:

  • Temperature control : Exothermic steps (e.g., cyclization) require gradual heating (40–80°C) to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while THF is preferred for nucleophilic substitutions.
  • Catalysts : Bases like triethylamine or K₂CO₃ facilitate deprotonation in acetylation steps.
    Analytical tools such as HPLC (for purity >95%) and ¹H/¹³C NMR (to track functional groups like the 4-methoxyphenyl moiety) are essential for monitoring progress .

Advanced: How can structural ambiguities in the tricyclic core be resolved using spectroscopic and computational methods?

Answer:

  • NMR analysis : 2D techniques (COSY, HSQC) clarify coupling patterns in the pentazatricyclo core. For example, NOESY correlations differentiate axial vs. equatorial protons in the bicyclic system.
  • X-ray crystallography : Single-crystal studies (e.g., R-factor <0.05) validate bond angles and torsion strains, as demonstrated for similar tricyclic systems .
  • DFT calculations : Optimized geometries (B3LYP/6-31G*) predict electronic environments, aiding assignment of deshielded carbons in the oxo group .

Basic: What methodologies are recommended for evaluating the compound’s biological activity?

Answer:

  • Antimicrobial assays : Broth microdilution (MIC determination against Staphylococcus aureus; CLSI guidelines).
  • Anticancer screening : MTT assays on cell lines (e.g., MCF-7), with IC₅₀ values calculated using nonlinear regression.
  • Anti-inflammatory models : LPS-induced cytokine (IL-6, TNF-α) inhibition in murine macrophages, quantified via ELISA .

Advanced: How can researchers design mechanistic studies to elucidate interactions with enzymatic targets?

Answer:

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, kd) to purified enzymes (e.g., kinases).
  • Molecular docking : AutoDock Vina predicts binding poses; validate with mutagenesis (e.g., alanine scanning of active-site residues).
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions .

Basic: How should researchers address discrepancies between computational predictions and experimental reactivity data?

Answer:

  • Re-evaluate computational models : Compare multiple methods (e.g., DFT vs. MP2) for reaction barrier accuracy.
  • Experimental validation : Perform kinetic studies (e.g., stopped-flow UV-Vis) to measure activation energies.
  • Solvent effects : Include implicit solvation models (e.g., SMD) in simulations to account for solvent polarity discrepancies .

Advanced: What strategies optimize regioselective functionalization of the pentazatricyclo core?

Answer:

  • Directing groups : Install transient groups (e.g., boronic esters) to steer electrophilic substitution at C-4 or C-11.
  • Catalytic systems : Use Pd(0)/ligand complexes for Suzuki couplings on halogenated positions.
  • pH control : Basic conditions (pH 9–10) favor sulfanyl group retention during acetamide formation .

Basic: What protocols ensure safe handling of hazardous intermediates during synthesis?

Answer:

  • Ventilation : Use fume hoods for steps generating toxic gases (e.g., H₂S in thiolation reactions).
  • PPE : Nitrile gloves and goggles mandatory for handling chlorinated intermediates.
  • Spill management : Neutralize acidic byproducts with NaHCO₃; collect waste in labeled containers .

Advanced: How can AI-driven tools enhance reaction optimization and data management?

Answer:

  • Reaction prediction : Platforms like ChemOS propose viable pathways using retrosynthetic algorithms trained on USPTO datasets.
  • Process control : Integrate IoT sensors with COMSOL Multiphysics to model heat/mass transfer in real time .
  • Data curation : Blockchain-based systems (e.g., SciChain) ensure traceability of NMR/MS datasets .

Basic: What are the best practices for long-term stability studies of this compound?

Answer:

  • Storage conditions : Lyophilize and store at -20°C under argon to prevent hydrolysis of the acetamide group.
  • Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products (e.g., free thiols).
  • Light sensitivity : Use amber vials to protect the 4-methoxyphenyl moiety from UV-induced radical reactions .

Advanced: How can cross-disciplinary approaches (e.g., chemical engineering principles) improve scale-up synthesis?

Answer:

  • Membrane separation : Nanofiltration (MWCO 500 Da) purifies intermediates more efficiently than column chromatography.
  • Flow chemistry : Continuous reactors minimize exothermic risks in cyclization steps (residence time <2 min at 70°C).
  • Process simulation : Aspen Plus models solvent recovery rates (>90% DMF reuse) to reduce waste .

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